
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
説明
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, also known as DCPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has also been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one can induce apoptosis, or programmed cell death, in cancer cells. (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has also been shown to inhibit the growth and proliferation of various fungi and viruses. In vivo studies have shown that (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one can reduce the size and number of tumors in animal models of cancer.
実験室実験の利点と制限
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. One area of interest is the development of novel (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one derivatives with enhanced activity and selectivity. Another area of interest is the investigation of the mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one and its potential targets in various biological systems. Additionally, the development of new methods for the synthesis and purification of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one could enable its use in a wider range of applications.
科学的研究の応用
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been shown to exhibit anticancer, antifungal, and antiviral activities. In material science, (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been used as a reagent for the detection and quantification of various analytes, such as amino acids and peptides.
特性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-10-12(17)6-7-15(14)18/h2-10H,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJRBOPILVWPJK-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide](/img/structure/B3070392.png)
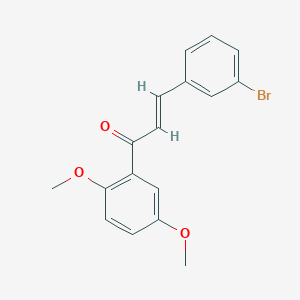
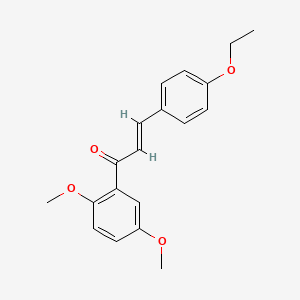
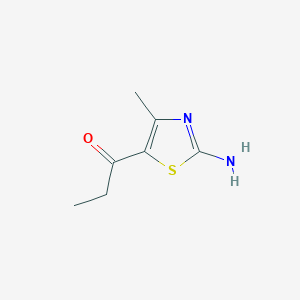
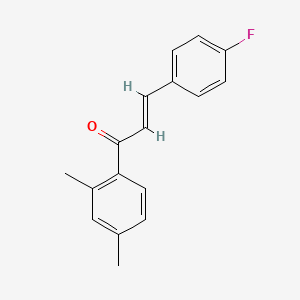

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B3070425.png)
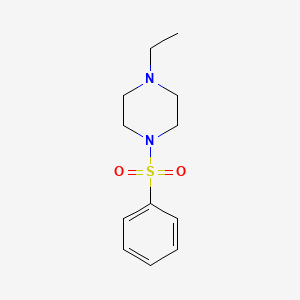
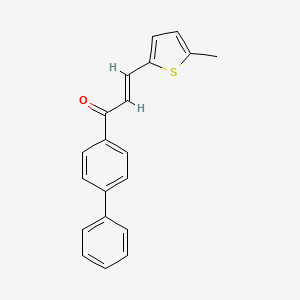


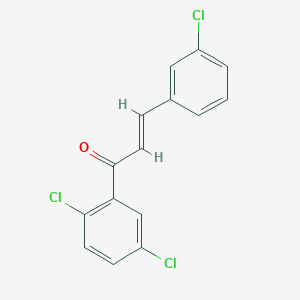
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3070458.png)
![1-[(4-Chlorophenyl)amino]cyclohexanecarboxylic acid](/img/structure/B3070479.png)